1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine
Overview
Description
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C12H16FN. It is characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with a fluorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pyrrolidine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Fluoro-3-methylphenyl)methyl]pyrrolidine: A structural analog with a different position of the methyl group.
1-[(4-Fluoro-2-chlorophenyl)methyl]pyrrolidine: A compound with a chlorine atom instead of a methyl group.
1-[(4-Fluoro-2-methylphenyl)methyl]piperidine: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also imparts distinct properties compared to other similar compounds .
Properties
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-10-8-12(13)5-4-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTNOAWGOOANKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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